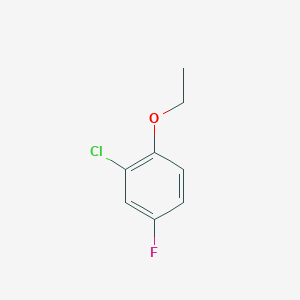

2-Chloro-4-fluorophenetole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLDKPUNTQEDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378650 | |

| Record name | 2-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181305-71-5 | |

| Record name | 2-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-4-fluorophenetole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a summary of the available physicochemical properties of 2-Chloro-4-fluorophenetole. It is critical to note that publicly accessible, experimentally verified data for this compound is exceptionally limited. The information presented herein is primarily derived from chemical supplier databases and has not been independently corroborated by peer-reviewed literature. Researchers are strongly advised to independently verify these properties through experimental analysis. A significant point of clarification is the distinction between this compound and the more extensively documented 2-Chloro-4-fluorophenol, which possesses a hydroxyl group instead of an ethoxy group and consequently exhibits different physicochemical characteristics.

Introduction to this compound

This compound, also known by its synonym 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structure, featuring a chloro, a fluoro, and an ethoxy group on a benzene ring, makes it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups can influence the molecule's reactivity, polarity, and overall physicochemical behavior.

It is imperative to distinguish this compound from 2-Chloro-4-fluorophenol. The presence of the ethoxy group in the former, as opposed to the hydroxyl group in the latter, significantly alters properties such as boiling point, melting point, and solubility.

Physicochemical Properties

The following table summarizes the available, albeit unverified, physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | ECHEMI |

| Molecular Weight | 174.6 g/mol | ECHEMI |

| Boiling Point | 198 °C at 760 mmHg | ECHEMI |

| Density | 1.195 g/cm³ | ECHEMI |

| Refractive Index | 1.492 | ECHEMI |

| Flash Point | 73.6 °C | ECHEMI |

| LogP (XLogP3) | 3 | ECHEMI |

| Topological Polar Surface Area | 9.2 Ų | ECHEMI |

| CAS Number | 135435-34-8 (unconfirmed) | - |

Note on Data Reliability: The data presented is from a single, non-peer-reviewed source. Independent verification is essential before use in any critical application.

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the determination of the physicochemical properties of this compound.

Standard methodologies for determining these properties would include:

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure, following established OECD or ASTM guidelines.

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20°C or 25°C).

-

Flash Point: Determined using a closed-cup or open-cup flash-point tester.

-

Solubility: Assessed by standard shake-flask methods in various solvents.

-

Spectroscopic Analysis (for confirmation of identity):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Synthesis and Characterization

A generalized workflow for such a synthesis and characterization is depicted below.

An In-depth Technical Guide to the Structure and Molecular Geometry of 2-Chloro-4-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this document outlines its fundamental properties, a robust and widely accepted synthetic protocol, and a theoretically derived model of its molecular structure and geometry. This information is critical for professionals engaged in medicinal chemistry, materials science, and synthetic organic chemistry.

Core Compound Identification and Precursor Data

This compound is structurally derived from 2-chloro-4-fluorophenol through the substitution of the phenolic proton with an ethyl group. As the direct precursor, the properties of 2-chloro-4-fluorophenol are essential for the synthesis and characterization of the target molecule.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorophenol

| Property | Value | Reference |

| CAS Number | 1996-41-4 | [1][2][3] |

| Molecular Formula | C₆H₄ClFO | [1][2][4][5] |

| Molecular Weight | 146.55 g/mol | [1][3][6][7] |

| IUPAC Name | 2-chloro-4-fluorophenol | [1][2][4] |

| Melting Point | 23 °C (lit.) | [6][7] |

| Boiling Point | 88 °C/4 mmHg (lit.) | [6][7] |

| SMILES | C1=CC(=C(C=C1F)Cl)O | [1][2][4] |

| InChI Key | IGYXYGDEYHNFFT-UHFFFAOYSA-N | [1][2][4][5] |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely employed method for the preparation of aromatic ethers from phenols is the Williamson ether synthesis.[8][9][10][11] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[8][9][11]

Reaction Scheme

The synthesis of this compound involves the deprotonation of 2-chloro-4-fluorophenol to form the corresponding phenoxide, which then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Molecular Structure and Geometry

While no specific crystallographic or spectroscopic data for this compound is readily available in the literature, its molecular structure and geometry can be reliably predicted based on theoretical principles and data from analogous compounds.

References

- 1. 2-CHLORO-4-FLUOROPHENOL | CAS 1996-41-4 [matrix-fine-chemicals.com]

- 2. Buy 2-Chloro-4-fluorophenol | 1996-41-4 [smolecule.com]

- 3. 2-Chloro-4-fluorophenol | 1996-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-fluorophenol [webbook.nist.gov]

- 6. 2-Chloro-4-fluorophenol CAS#: 1996-41-4 [m.chemicalbook.com]

- 7. 1996-41-4 CAS MSDS (2-Chloro-4-fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic data for 2-Chloro-4-fluorophenetole (NMR, IR, Mass Spec)

This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-4-fluorophenetole. It also includes detailed experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The predicted data is derived from the known spectral characteristics of 2-chloro-4-fluorophenol and the expected influence of the ethyl group in this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronegativity and positions of the chloro, fluoro, and ethoxy substituents on the aromatic ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Ar-H |

| ~ 7.0 - 7.2 | Doublet of doublets | 1H | Ar-H |

| ~ 6.9 - 7.1 | Triplet of doublets | 1H | Ar-H |

| ~ 4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~ 1.4 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are predicted based on substituent effects on the benzene ring.

| Chemical Shift (ppm) | Assignment |

| ~ 155 - 160 (d) | C-F |

| ~ 150 - 155 | C-O |

| ~ 125 - 130 (d) | C-Cl |

| ~ 120 - 125 (d) | Ar-CH |

| ~ 115 - 120 (d) | Ar-CH |

| ~ 110 - 115 (d) | Ar-CH |

| ~ 64 - 68 | -OCH₂CH₃ |

| ~ 14 - 16 | -OCH₂CH₃ |

| (d) indicates a doublet due to C-F coupling. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Cl and C-F bonds.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (-CH₂CH₃) |

| 1600 - 1450 | Aromatic C=C bending |

| 1250 - 1200 | Aryl-O stretch (ether) |

| 1100 - 1000 | C-F stretch |

| 800 - 600 | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, under electron ionization (EI), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Proposed Fragment |

| 174/176 | [M]⁺ (Molecular ion) |

| 145/147 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 117/119 | [M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl) |

| 99 | [C₆H₄FO]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenetoles.

-

Ionization: Ionize the sample molecules, commonly using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

CAS number and IUPAC name for 2-Chloro-4-fluorophenetole

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its established role as a key intermediate in the development of pharmacologically active molecules.

Chemical Identity and Properties

This compound, systematically known as 2-Chloro-1-ethoxy-4-fluorobenzene , is a derivative of phenetole (ethyl phenyl ether) featuring chlorine and fluorine substituents on the benzene ring.

CAS Number: 181305-71-5

IUPAC Name: 2-Chloro-1-ethoxy-4-fluorobenzene

The strategic placement of the chloro and fluoro groups on the aromatic ring imparts unique electronic properties and metabolic stability to molecules derived from this intermediate, making it a valuable component in drug design.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Physical State | Liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Density | Not explicitly available |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the O-ethylation of 2-chloro-4-fluorophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from its precursor, 2-chloro-4-fluorophenol.

Materials:

-

2-chloro-4-fluorophenol

-

Ethyl iodide (or other suitable ethylating agent)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

-

Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluorophenol in the chosen anhydrous solvent. Add the base portion-wise at room temperature with stirring. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

Addition of the Ethylating Agent: To the solution of the phenoxide, add ethyl iodide dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to a suitable temperature (typically between 50-80 °C, depending on the solvent and base used) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being indicative of the substitution pattern. The two carbons of the ethoxy group will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 174. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated compound, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways would likely involve the loss of the ethyl group or the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules where these properties are desired.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are likely to be investigated as potential modulators of various biological targets, leveraging the physicochemical advantages conferred by the halogen substituents.[2][9] Its utility lies in providing a scaffold that can be further functionalized to create libraries of compounds for screening in drug discovery programs.

Synthesis Pathway for a Hypothetical Drug Intermediate:

Caption: Generalized synthetic route utilizing this compound.

Conclusion

This compound is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the desirable properties imparted by its halogen substituents make it an attractive starting material for the development of novel compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 2-Chloro-4-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential research applications of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether with prospective utility in medicinal chemistry and materials science. While direct research on this specific molecule is not extensively documented, its structural motifs—a chlorinated and fluorinated phenyl ring coupled with an ethyl ether group—suggest a range of plausible applications based on the known properties of analogous compounds. This document provides a comprehensive overview of its synthesis from its precursor, 2-Chloro-4-fluorophenol, detailed hypothetical experimental protocols, and an exploration of its potential as a scaffold in drug discovery and as a building block in the development of advanced materials.

Physicochemical Properties and Synthesis

This compound is synthesized from its corresponding phenol, 2-Chloro-4-fluorophenol. The properties of this precursor are well-documented and crucial for understanding the synthesis of the target compound.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorophenol

| Property | Value | Reference |

| CAS Number | 1996-41-4 | |

| Molecular Formula | C6H4ClFO | |

| Molecular Weight | 146.55 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 23 °C | |

| Boiling Point | 171-172 °C | |

| Purity | Typically >98% |

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from 2-Chloro-4-fluorophenol and ethyl iodide.

Materials:

-

2-Chloro-4-fluorophenol

-

Anhydrous potassium carbonate (K2CO3)

-

Ethyl iodide (C2H5I)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 2-Chloro-4-fluorophenol (1.0 eq).

-

Add anhydrous acetone (10 mL per gram of phenol) to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Attach a reflux condenser and stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Yield: 85-95% (based on typical Williamson ether synthesis yields).

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Applications

The unique combination of chlorine and fluorine atoms on the phenetole scaffold suggests several avenues for research, primarily in drug discovery and materials science.

Pharmaceutical Development

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The presence of both chloro and fluoro substituents in this compound makes it an interesting candidate for further investigation.

-

Antimicrobial Agents: Phenolic ethers are known to possess antimicrobial properties. The halogen atoms can enhance this activity by increasing lipophilicity, which facilitates passage through microbial cell membranes.

-

Enzyme Inhibitors: The substituted phenyl ring can act as a pharmacophore that binds to the active sites of various enzymes. The electronic properties conferred by the halogens can influence binding affinity and selectivity.

-

Scaffold for Drug Discovery: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.

Materials Science

Fluorinated organic molecules are of interest in materials science due to their unique properties, such as high thermal stability and chemical resistance.

-

Polymer Synthesis: this compound could be explored as a monomer or an additive in the synthesis of specialty polymers with enhanced properties.

-

Liquid Crystals: The rigid aromatic core and the potential for dipole-dipole interactions due to the C-F and C-Cl bonds suggest that derivatives of this compound could exhibit liquid crystalline behavior.

Hypothetical Biological Activity and Signaling Pathways

Based on the known biological activities of structurally related halogenated aromatic compounds, it is plausible that this compound could interact with various biological targets.

Table 2: Potential Biological Activities and Investigational Assays

| Potential Activity | In Vitro Assay |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria (e.g., S. aureus, E. coli). |

| Antifungal | MIC assay against fungal strains (e.g., C. albicans, A. fumigatus). |

| Anticancer | Cytotoxicity assay (e.g., MTT assay) against a panel of cancer cell lines (e.g., HeLa, MCF-7). |

| Enzyme Inhibition | Specific enzyme activity assays (e.g., kinase inhibition assays, protease inhibition assays). |

One hypothetical mechanism of action for a derivative of this compound in an anticancer context could involve the inhibition of a key signaling pathway, such as a mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its straightforward synthesis from a readily available precursor, coupled with the desirable physicochemical properties conferred by its halogen substituents, makes it a valuable target for further investigation. This guide provides a foundational framework to stimulate research into its potential applications in drug discovery, materials science, and beyond. The proposed experimental protocols and hypothetical biological activities offer starting points for researchers to unlock the full potential of this versatile molecule.

A Predictive Analysis of the Biological Activity of 2-Chloro-4-fluorophenetole: An In-Depth Technical Guide

Disclaimer: As of the date of this publication, there is no direct experimental data on the biological activity of 2-Chloro-4-fluorophenetole in peer-reviewed literature. This technical guide provides a predictive analysis based on the known biological activities of its structural analog, 2-Chloro-4-fluorophenol, and outlines a proposed workflow for its investigation using modern in silico and experimental techniques. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a phenetole (ethoxybenzene) core with chloro and fluoro substitutions, suggests its potential for biological activity. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. While this specific compound is not well-characterized, its structural analog, 2-Chloro-4-fluorophenol, has reported biological activities, including antimicrobial properties.[1] This guide will extrapolate potential activities of this compound, propose in silico methods for prediction, and detail hypothetical experimental protocols for validation.

Predicted Biological Activities

Based on the known activities of 2-Chloro-4-fluorophenol and other structurally related phenolic and ether compounds, this compound is predicted to exhibit a range of biological effects. The ethyl ether group in this compound, replacing the hydroxyl group of 2-Chloro-4-fluorophenol, is expected to increase its lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Table 1: Predicted Biological Activities of this compound and Basis for Prediction

| Predicted Biological Activity | Basis for Prediction & Rationale | Proposed Quantitative Metrics |

| Antimicrobial Activity | The structural analog, 2-Chloro-4-fluorophenol, exhibits antimicrobial properties.[1] The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |

| Enzyme Inhibition | Phenolic and ether compounds are known to inhibit various enzymes. Potential targets could include those involved in microbial metabolic pathways or host inflammatory responses. | Half-maximal Inhibitory Concentration (IC50), Inhibitory Constant (Ki) |

| Cytotoxicity | Halogenated phenols can exhibit cytotoxicity. The cytotoxic potential of this compound against various cell lines should be assessed to determine its therapeutic window. | Half-maximal Cytotoxic Concentration (CC50), Half-maximal Effective Concentration (EC50) |

| Anti-inflammatory Activity | Many phenolic compounds possess anti-inflammatory properties. This could be mediated through the inhibition of inflammatory enzymes or modulation of signaling pathways. | Inhibition of pro-inflammatory cytokine production, IC50 for cyclooxygenase (COX) enzymes |

In Silico Prediction Workflow

In silico tools are invaluable for predicting the biological activities of novel compounds, thereby guiding experimental efforts.[2][3] A proposed workflow for this compound is outlined below.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for assessing the predicted biological activities of this compound.

-

Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth. To determine the Minimum Bactericidal Concentration (MBC), subculture from wells with no visible growth onto agar plates.

-

Cell Lines: Use a panel of human cell lines (e.g., HEK293 for normal cells, and various cancer cell lines like HeLa or A549).

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent.

-

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Hypothetical Signaling Pathway

Should this compound exhibit anti-inflammatory or cytotoxic activity, it may modulate key cellular signaling pathways. Based on the activities of other phenolic compounds, a plausible, yet hypothetical, target is the NF-κB signaling pathway, which is central to inflammation and cell survival.

Conclusion

While experimental data for this compound is currently lacking, a predictive analysis based on its structural similarity to 2-Chloro-4-fluorophenol suggests its potential as a biologically active agent, particularly in the antimicrobial and anti-inflammatory domains. The proposed in silico and experimental workflows in this guide provide a clear roadmap for the systematic investigation of this compound. Further research is warranted to elucidate its precise biological activities and mechanisms of action, which could pave the way for its development in therapeutic applications.

References

Methodological & Application

Synthesis of High-Purity 2-Chloro-4-fluorophenetole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity 2-Chloro-4-fluorophenetole. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-Chloro-4-fluorophenol, followed by its conversion to the final product via a Williamson ether synthesis.

Step 1: Synthesis of 2-Chloro-4-fluorophenol

The synthesis of 2-Chloro-4-fluorophenol is crucial for obtaining the final product. A common and effective method is the direct chlorination of 4-fluorophenol. This method is advantageous due to its high selectivity for the 2-position and good yields.[1][2]

Application Notes:

Direct chlorination of 4-fluorophenol can be achieved using various chlorinating agents, with chlorine gas and sulfuryl chloride being common choices. The reaction can be performed in the absence of a catalyst, which simplifies the purification process.[1][2] Carrying out the reaction in the presence of water can also lead to high yields and selectivity under mild conditions.

Experimental Protocols:

Two primary protocols for the synthesis of 2-Chloro-4-fluorophenol are presented below.

Protocol 1.1: Direct Chlorination with Chlorine Gas

This method involves the direct reaction of 4-fluorophenol with chlorine gas.[2]

Materials:

-

4-fluorophenol

-

Chlorine gas

-

An inert solvent (e.g., carbon tetrachloride or acetic acid) (optional)

-

Round-bottom flask with a gas inlet tube, stirrer, and thermometer

-

Gas flow meter

Procedure:

-

Charge the round-bottom flask with 4-fluorophenol. If a solvent is used, dissolve the 4-fluorophenol in the chosen solvent.

-

Heat the mixture to the desired reaction temperature (ranging from 0°C to 185°C). For a solvent-free reaction, the 4-fluorophenol should be in a liquid state.

-

Slowly bubble a controlled stream of chlorine gas through the reaction mixture with vigorous stirring. The molar ratio of chlorine gas to 4-fluorophenol should be approximately 1:1.

-

Monitor the reaction progress by a suitable analytical method (e.g., Gas Chromatography).

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

The crude product can be purified by distillation under reduced pressure.

Protocol 1.2: Chlorination with Sulfuryl Chloride in the Presence of Water

This protocol utilizes sulfuryl chloride as the chlorinating agent in an aqueous environment.

Materials:

-

4-fluorophenol

-

Sulfuryl chloride

-

Water or an aqueous solution of an inorganic salt (e.g., NaCl)

-

An organic solvent (e.g., dichloromethane)

-

Three-necked flask with a dropping funnel, stirrer, and thermometer

-

Separatory funnel

Procedure:

-

In the three-necked flask, prepare a mixture of 4-fluorophenol and water (or aqueous salt solution).

-

With stirring, add sulfuryl chloride dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Data Presentation:

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Selectivity for 2-Chloro-4-fluorophenol (%) | Yield (%) | Reference |

| Direct Chlorination | Chlorine Gas | None (liquid phase) | 0-185 | Up to 99 | Good | [2] |

| Chlorination in Water | Sulfuryl Chloride | Dichloromethane/Water | 25-35 | High | Good |

Step 2: Synthesis of this compound

The conversion of 2-Chloro-4-fluorophenol to this compound is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent.[3]

Application Notes:

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] The choice of base and ethylating agent is critical for a successful reaction. Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol. Primary alkyl halides, such as ethyl iodide or ethyl bromide, are the preferred ethylating agents to minimize elimination side reactions.[3]

Experimental Protocol:

Protocol 2.1: Williamson Ether Synthesis with Ethyl Iodide

This protocol details the ethylation of 2-Chloro-4-fluorophenol using ethyl iodide.

Materials:

-

2-Chloro-4-fluorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Ethyl iodide (CH3CH2I)

-

A polar aprotic solvent (e.g., acetone, dimethylformamide (DMF), or acetonitrile)

-

Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

In the round-bottom flask, dissolve 2-Chloro-4-fluorophenol in the chosen solvent.

-

Add the base (e.g., an equimolar amount of NaOH or a slight excess of K2CO3) to the solution and stir to form the sodium or potassium salt of the phenol.

-

Add a slight molar excess of ethyl iodide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining base.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to achieve high purity.

Data Presentation:

| Starting Material | Base | Ethylating Agent | Solvent | Reaction Condition | Product |

| 2-Chloro-4-fluorophenol | NaOH or K2CO3 | Ethyl Iodide | Acetone or DMF | Reflux | This compound |

Visualizations

Synthesis Pathway of 2-Chloro-4-fluorophenol

Caption: Synthesis of 2-Chloro-4-fluorophenol via direct chlorination.

Williamson Ether Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-4-fluorophenetole via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorophenetole is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is efficiently achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (phenoxide in this case) with a primary alkyl halide.[1] This document provides detailed application notes and a representative protocol for the synthesis of this compound.

Reaction Principle

The synthesis of this compound involves the O-ethylation of 2-chloro-4-fluorophenol. The phenolic proton is first abstracted by a suitable base to form the more nucleophilic 2-chloro-4-fluorophenoxide ion. This phenoxide then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether product.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 | 43-46 | 153-156 |

| Ethyl Iodide | C₂H₅I | 155.97 | -111 | 72 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | N/A |

| This compound | C₈H₈ClFO | 174.60 | N/A | N/A (Est. >200) |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | |

| 2-Chloro-4-fluorophenol | 1.0 eq |

| Ethyl Iodide | 1.2 eq |

| Potassium Carbonate | 1.5 eq |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

| Purity (post-purification) | >98% |

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents

-

2-Chloro-4-fluorophenol

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorophenol (1.47 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

-

Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

-

Addition of Ethylating Agent:

-

While stirring the mixture, add ethyl iodide (0.96 mL, 1.87 g, 12 mmol, 1.2 eq) dropwise at room temperature.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath.

-

Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Williamson Ether Synthesis of this compound

References

Application Notes and Protocols for the Quantification of 2-Chloro-4-fluorophenetole

Introduction

2-Chloro-4-fluorophenetole is an aromatic organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is essential for quality control during production, for ensuring the purity of starting materials, and for various research and development activities. These application notes provide detailed protocols for the quantification of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantitative analysis of this compound in various sample matrices, offering a good balance of sensitivity, precision, and accessibility.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1][2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at 275 nm.

-

Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

-

Solvents: HPLC-grade acetonitrile and water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

-

Solid Samples: Accurately weigh a suitable amount of the homogenized sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. The solution should be sonicated for approximately 15 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter into an HPLC vial.

-

Liquid Samples: For liquid samples where the analyte concentration is expected to be low, a solid-phase extraction (SPE) may be necessary for concentration and clean-up. A C18 SPE cartridge can be used for this purpose.

4. Analysis and Quantification:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared calibration standards, followed by the sample solutions.

-

Identify the peak corresponding to this compound based on its retention time compared to the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 103% |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent choice for the quantification of this compound, especially at trace levels or in complex matrices. This method combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions (hypothetical): m/z 174 (molecular ion), 145, 109.

-

2. Reagent and Standard Preparation:

-

Solvents: GC-grade hexane or ethyl acetate.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations in the desired working range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation:

-

Solid Samples: Use a suitable extraction technique, such as sonication-assisted solvent extraction with hexane or ethyl acetate. The extract should be filtered and diluted as necessary to fall within the calibration range.

-

Liquid Samples: A liquid-liquid extraction with a non-polar solvent like hexane may be employed. The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated if needed before analysis.

4. Analysis and Quantification:

-

Inject the prepared calibration standards and sample extracts into the GC-MS system.

-

Identify the this compound peak based on its retention time and the presence of the selected ions.

-

Generate a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 0.05 - 10 µg/mL |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.04 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the quantification of this compound by GC-MS.

References

- 1. Separation of 2-Chloro-4-fluorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 2-Chloro-4-fluorophenol | SIELC Technologies [sielc.com]

- 3. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-UV method development for 2-Chloro-4-fluorophenetole analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 2-Chloro-4-fluorophenetole

Abstract

This application note describes a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. This method is suitable for researchers, scientists, and professionals in the drug development and quality control sectors. The developed protocol offers excellent precision, accuracy, and linearity over a defined concentration range, making it ideal for routine analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility. This application note outlines a developed and validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Consumables:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was found to be effective.

-

Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) was used as the mobile phase.

-

Solvents: HPLC grade acetonitrile and water were used.

-

Standard: A certified reference standard of this compound (purity > 99%).

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

Results and Discussion

The developed HPLC-UV method demonstrated good separation and quantification of this compound. The retention time under the specified conditions was consistently observed at approximately 5.2 minutes.

Method Validation:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Specificity: The method showed excellent specificity with no interference from common impurities or degradation products at the retention time of this compound.

-

Linearity: The method was found to be linear over a concentration range of 1-100 µg/mL. The coefficient of determination (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

-

Accuracy: The accuracy of the method was determined by spike and recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery rates were within the acceptable range of 98-102%.

-

Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating the high precision of the method.

-

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity of the method.

Quantitative Data Summary:

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD %) | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | - |

| LOQ (µg/mL) | 0.3 | - |

Conclusion

The developed HPLC-UV method for the analysis of this compound is simple, rapid, accurate, and precise. It is suitable for routine quality control and research applications. The method validation results confirm its reliability for the intended purpose.

Protocol: HPLC-UV Analysis of this compound

Purpose

This protocol provides a step-by-step procedure for the quantitative determination of this compound using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Scope

This protocol is applicable to the analysis of this compound in raw materials and in-process samples within a research and development or quality control laboratory setting.

Materials and Equipment

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Analytical balance

-

HPLC system with UV detector

-

C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure

4.1 Preparation of Mobile Phase

-

Measure 600 mL of acetonitrile and 400 mL of water.

-

Mix the solvents in a suitable container.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4.2 Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

4.3 Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

4.4 Preparation of Sample Solution

-

Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.

-

Dissolve the sample in a known volume of mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4.5 HPLC System Setup and Operation

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C.

-

Set the UV detection wavelength to 280 nm.

-

Inject 10 µL of each standard and sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

4.6 Calculation

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Visualizations

Caption: Workflow for HPLC-UV Method Development.

Application Note: Identification of 2-Chloro-4-fluorophenetole using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-fluorophenetole is an aromatic organic compound that may be of interest in pharmaceutical and chemical research as an intermediate or a building block in the synthesis of more complex molecules. Accurate identification and characterization of such compounds are critical for ensuring the purity of starting materials and the quality of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a detailed protocol for the identification of this compound using GC-MS.

Principle

The methodology involves the separation of this compound from a sample matrix using a gas chromatograph, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent molecule and its fragments, serves as a chemical fingerprint for identification. The presence of chlorine and fluorine atoms in the molecule provides a distinct isotopic pattern that aids in its unambiguous identification.

Experimental Protocol

1. Materials and Reagents

-

Solvents: Dichloromethane (CH₂Cl₂), Hexane, Methanol (all HPLC or GC grade)

-

Reference Standard: this compound (≥98% purity)

-

Sample Matrix: As applicable (e.g., reaction mixture, environmental sample)

-

Apparatus:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)

-

Autosampler vials (2 mL) with caps and septa

-

Microsyringes

-

Standard laboratory glassware

-

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for a liquid sample is provided below.

-

Liquid-Liquid Extraction:

-

To 1 mL of the liquid sample in a separatory funnel, add 5 mL of dichloromethane.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 5 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract into a GC vial for analysis.

-

3. GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 60 °C, hold for 2 min |

| Ramp: 10 °C/min to 280 °C | |

| Hold at 280 °C for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40 - 400 amu |

| Scan Rate | 2 scans/sec |

4. Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure reference standard.

-

Mass Spectrum Interpretation: The mass spectrum should exhibit the molecular ion peak (M⁺) and characteristic fragment ions. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary slightly depending on the specific instrumentation and analytical conditions.

| Parameter | Expected Value | Notes |

| Retention Time (RT) | Instrument and method dependent | A reference standard must be run to determine the exact RT. |

| Molecular Ion (M⁺) m/z | 176 | Corresponding to the molecular weight of C₈H₈ClFO. |

| Isotopic Peak (M+2) m/z | 178 | Due to the presence of the ³⁷Cl isotope. The intensity should be approximately 32.5% of the M⁺ peak. |

| Key Fragment Ion 1 m/z | 147 | Loss of an ethyl group (-C₂H₅). |

| Key Fragment Ion 2 m/z | 112 | Loss of an ethyl group and a chlorine atom (-C₂H₅, -Cl). |

| Key Fragment Ion 3 m/z | 83 | Further fragmentation of the aromatic ring. |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS identification of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the mass spectrometric fragmentation of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Application Notes and Protocols for the Use of 2-Chloro-4-fluorophenetole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-fluorophenetole as a versatile intermediate in organic synthesis, with a focus on its preparation and subsequent application in the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries.

Introduction

This compound, an ether derivative of 2-chloro-4-fluorophenol, serves as a valuable building block in synthetic organic chemistry. The presence of the chloro, fluoro, and ethoxy groups on the aromatic ring offers multiple sites for functionalization, allowing for the strategic construction of diverse molecular architectures. The ethyl group can act as a protecting group for the phenolic hydroxyl, enabling reactions at other positions of the molecule. This intermediate is particularly useful in the synthesis of substituted aromatic compounds that are key components of various biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the parent phenol, 2-chloro-4-fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.

General Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from the well-established Williamson ether synthesis methodology.

Materials:

-

2-Chloro-4-fluorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (C₂H₅I)

-

Anhydrous Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 2-chloro-4-fluorophenol (1.0 eq).

-

Add anhydrous acetone to dissolve the phenol.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Chloro-4-fluorophenol | 146.55 | 1.0 | - |

| Potassium Carbonate | 138.21 | 1.5 | - |

| Ethyl Iodide | 155.97 | 1.2 | - |

| This compound | 174.60 | - | 85-95 |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic compounds, particularly those with applications in the pharmaceutical and agrochemical sectors. The chloro and fluoro substituents can be utilized in cross-coupling reactions or nucleophilic aromatic substitution, while the aromatic ring itself can undergo electrophilic substitution reactions.

Synthesis of Substituted Anilines

A key application of this compound is in the synthesis of substituted anilines, which are precursors to many pharmaceuticals. A common transformation involves nitration of the phenetole followed by reduction of the nitro group.

Caption: Workflow for the synthesis of a substituted aniline from this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the phenetole in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for the recommended time (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the nitrated product.

Materials:

-

2-Chloro-4-fluoro-5-nitrophenetole

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend the nitrated phenetole and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous residue with sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired aniline.

Quantitative Data for the Two-Step Synthesis:

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1. Nitration | This compound | 2-Chloro-4-fluoro-5-nitrophenetole | HNO₃, H₂SO₄ | 80-90 |

| 2. Reduction | 2-Chloro-4-fluoro-5-nitrophenetole | 2-Amino-5-chloro-3-fluorophenetole | Fe, HCl | 85-95 |

Conclusion